molecular formula C11H13ClN2O B1466457 1-(3-Aminoazetidin-1-yl)-2-(2-chlorophenyl)ethan-1-one CAS No. 1467322-07-1

1-(3-Aminoazetidin-1-yl)-2-(2-chlorophenyl)ethan-1-one

Cat. No.: B1466457
CAS No.: 1467322-07-1
M. Wt: 224.68 g/mol
InChI Key: YXDIYAHQCMLLAP-UHFFFAOYSA-N
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Description

1-(3-Aminoazetidin-1-yl)-2-(2-chlorophenyl)ethan-1-one is a chemical compound that belongs to the class of azetidines. Azetidines are four-membered nitrogen-containing heterocyclic compounds. This particular compound features an amino group attached to the azetidine ring and a chlorophenyl group attached to the ethanone moiety. The presence of these functional groups imparts unique chemical and physical properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Aminoazetidin-1-yl)-2-(2-chlorophenyl)ethan-1-one can be achieved through several synthetic routes. One common method involves the reaction of 2-chlorobenzoyl chloride with 3-aminoazetidine in the presence of a base such as triethylamine. The reaction typically takes place in an organic solvent like dichloromethane or tetrahydrofuran under controlled temperature conditions.

Industrial Production Methods

For industrial-scale production, the synthesis may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(3-Aminoazetidin-1-yl)-2-(2-chlorophenyl)ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its functional groups.

    Substitution: The amino and chlorophenyl groups can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens, alkylating agents, or nucleophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction could produce amines or alcohols. Substitution reactions can result in a variety of substituted derivatives.

Scientific Research Applications

1-(3-Aminoazetidin-1-yl)-2-(2-chlorophenyl)ethan-1-one has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it valuable in the development of new chemical entities.

    Biology: Researchers study the compound’s interactions with biological systems to understand its potential effects and mechanisms of action.

    Medicine: The compound may have potential therapeutic applications, including as a precursor for drug development.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(3-Aminoazetidin-1-yl)-2-(2-chlorophenyl)ethan-1-one involves its interaction with molecular targets such as enzymes, receptors, or other proteins. The compound’s functional groups allow it to bind to specific sites, potentially modulating biological pathways and exerting its effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    1-(3-Aminoazetidin-1-yl)-2-phenylethan-1-one: Similar structure but lacks the chlorophenyl group.

    1-(3-Aminoazetidin-1-yl)-2-(4-chlorophenyl)ethan-1-one: Similar structure with the chlorophenyl group in a different position.

    1-(3-Aminoazetidin-1-yl)-2-(2-bromophenyl)ethan-1-one: Similar structure with a bromophenyl group instead of a chlorophenyl group.

Uniqueness

1-(3-Aminoazetidin-1-yl)-2-(2-chlorophenyl)ethan-1-one is unique due to the specific positioning of the chlorophenyl group and the presence of the azetidine ring. These structural features contribute to its distinct chemical and physical properties, making it valuable for various applications in scientific research.

Properties

IUPAC Name

1-(3-aminoazetidin-1-yl)-2-(2-chlorophenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClN2O/c12-10-4-2-1-3-8(10)5-11(15)14-6-9(13)7-14/h1-4,9H,5-7,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXDIYAHQCMLLAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)CC2=CC=CC=C2Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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